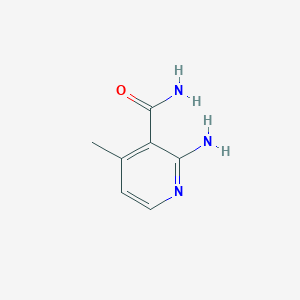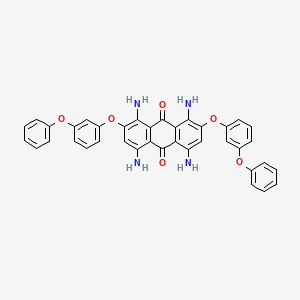
4-Octyl-N,N-diphenylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Octyl-N,N-diphenylaniline is an organic compound with the molecular formula C26H31N. It is a derivative of diphenylamine, where the nitrogen atom is bonded to an octyl group and two phenyl groups. This compound is known for its applications in various fields, including organic electronics and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octyl-N,N-diphenylaniline typically involves the alkylation of diphenylamine with an octyl halide. One common method is the reaction of diphenylamine with 1-bromooctane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
4-Octyl-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone imines.
Reduction: Reduction reactions can convert it back to the parent amine.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products Formed
Oxidation: Quinone imines.
Reduction: Parent amine (diphenylamine).
Substitution: Halogenated or nitrated derivatives of this compound.
科学研究应用
4-Octyl-N,N-diphenylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
作用机制
The mechanism of action of 4-Octyl-N,N-diphenylaniline involves its interaction with molecular targets through its amine and phenyl groups. It can participate in electron transfer reactions, forming radical cations that can further react with other molecules. These interactions are crucial in its applications in organic electronics, where it acts as a charge transport material .
相似化合物的比较
Similar Compounds
- 4-Methoxy-N,N-diphenylaniline
- 4-Iodo-N,N-diphenylaniline
- Tris(4-methylphenyl)amine
- Tris(4-bromophenyl)amine
Uniqueness
4-Octyl-N,N-diphenylaniline is unique due to the presence of the octyl group, which imparts specific solubility and electronic properties. This makes it particularly suitable for applications in organic electronics, where solubility and charge transport are critical factors .
属性
CAS 编号 |
850354-75-5 |
|---|---|
分子式 |
C26H31N |
分子量 |
357.5 g/mol |
IUPAC 名称 |
4-octyl-N,N-diphenylaniline |
InChI |
InChI=1S/C26H31N/c1-2-3-4-5-6-9-14-23-19-21-26(22-20-23)27(24-15-10-7-11-16-24)25-17-12-8-13-18-25/h7-8,10-13,15-22H,2-6,9,14H2,1H3 |
InChI 键 |
FLEUUZRRKOYSFV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


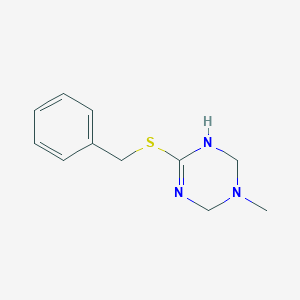
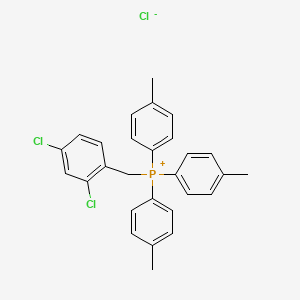

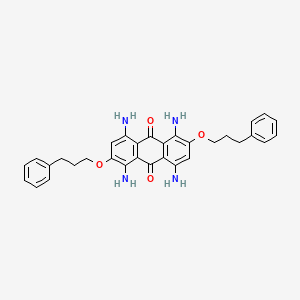
![(R)-7-Azaspiro[3.5]nonan-1-amine 2hcl](/img/structure/B13141424.png)

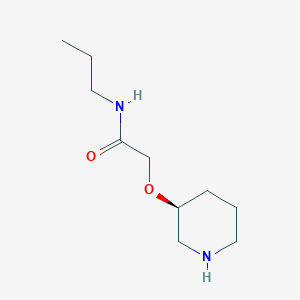
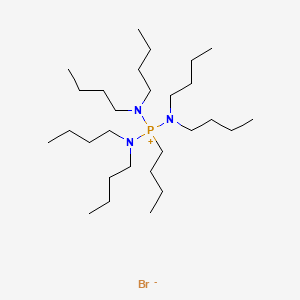
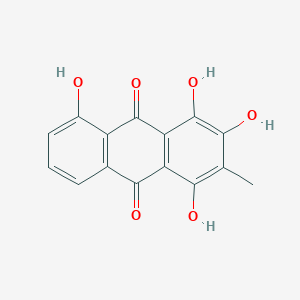
![4,6,10-Trioxa-5-phosphahexacosanoicacid,2-amino-5-hydroxy-11-oxo-8-[(1-oxohexadecyl)oxy]-,5-oxide,sodiumsalt,(2S,8R)-](/img/structure/B13141445.png)
